Product packaging for 2-Bromo-5-methoxynicotinonitrile(Cat. No.:CAS No. 1805571-27-0)

2-Bromo-5-methoxynicotinonitrile

Cat. No.: B1409759
CAS No.: 1805571-27-0
M. Wt: 213.03 g/mol
InChI Key: XNDYWYVCWZTECU-UHFFFAOYSA-N
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Description

2-Bromo-5-methoxynicotinonitrile is a versatile brominated pyridine derivative designed for use in chemical synthesis and drug discovery research. This compound features a nitrile group and a bromine atom on its pyridine ring, making it a valuable scaffold for constructing more complex molecules via metal-catalyzed cross-coupling reactions, nucleophilic substitutions, and other transformations. The methoxy group offers a site for further functionalization, enhancing its utility in medicinal chemistry programs. As a key synthetic intermediate, it is particularly useful in the development of active pharmaceutical ingredients (APIs) and other value-added structures containing complex pyridines . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate personal protective equipment and under the guidelines of their institution's safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5BrN2O B1409759 2-Bromo-5-methoxynicotinonitrile CAS No. 1805571-27-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-5-methoxypyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O/c1-11-6-2-5(3-9)7(8)10-4-6/h2,4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNDYWYVCWZTECU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(N=C1)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Enduring Significance of Pyridine and Nicotinonitrile Scaffolds in Modern Organic Synthesis

The pyridine (B92270) ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone of modern organic and medicinal chemistry. nih.govnih.govrsc.org Its unique properties, including its basicity, water solubility, stability, and ability to form hydrogen bonds, make it a "privileged scaffold" in drug discovery. nih.govresearchgate.net This means that the pyridine motif is found in a vast number of biologically active compounds and approved drugs, demonstrating its reliability in interacting with biological targets. nih.govrsc.org The versatility of the pyridine scaffold extends to its use as a precursor for agrochemicals and as a ligand in organometallic catalysis. nih.gov

Within the broader family of pyridines, nicotinonitrile (3-cyanopyridine) derivatives are of particular interest. The nitrile group is a powerful electron-withdrawing group and a versatile synthetic handle, allowing for a wide range of chemical transformations. Nicotinonitrile derivatives have demonstrated a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. researchgate.net Furthermore, their unique electronic properties have led to their investigation as nonlinear optical and fluorescent materials. researchgate.netresearchgate.net The combination of the pyridine core's favorable pharmacological profile with the synthetic flexibility of the nicotinonitrile moiety makes this class of compounds a rich area for research and development.

A Glimpse into Halogenated and Alkoxy Nicotinonitrile Derivatives in Contemporary Research

The strategic placement of halogen and alkoxy substituents onto the nicotinonitrile framework allows for the fine-tuning of a molecule's physicochemical and biological properties. Halogen atoms, such as bromine, can influence a compound's reactivity, lipophilicity, and ability to form halogen bonds, which are increasingly recognized as important interactions in biological systems. researchgate.net The introduction of a bromine atom at the 2-position of the pyridine (B92270) ring, for instance, provides a reactive site for cross-coupling reactions, enabling the construction of more complex molecular architectures.

Alkoxy groups, such as a methoxy (B1213986) group, can impact a molecule's solubility, metabolic stability, and receptor-binding affinity. The position of the alkoxy group is crucial; for example, a methoxy group at the 5-position of the nicotinonitrile ring can modulate the electronic properties of the aromatic system. The interplay between a halogen and an alkoxy group on the same nicotinonitrile scaffold can lead to unique chemical reactivity and biological activity profiles that are not achievable with either substituent alone. Research into various halogenated and alkoxy-substituted nicotinonitriles has revealed their potential in diverse applications, from materials science to the development of new therapeutic agents. researchgate.net

Uncovering the Research Gaps: the Case for 2 Bromo 5 Methoxynicotinonitrile

Established Synthetic Routes to this compound

The traditional synthesis of this compound relies on well-established organic chemistry reactions that logically construct the molecule through the sequential introduction or modification of its key functional groups.

Direct Functionalization Approaches (e.g., Bromination of Substituted Nicotinonitriles)

Direct functionalization represents a straightforward approach to synthesizing halogenated aromatic compounds. In the context of this compound, this strategy would ideally involve the selective bromination of a 5-methoxynicotinonitrile (B1371411) precursor. While specific literature detailing this exact reaction is sparse, the principle is well-supported by analogous transformations. The direct bromination of aromatic and heterocyclic systems is a fundamental tool in organic synthesis. clockss.orgresearchgate.net For many 5-bromouracil (B15302) derivatives, for instance, the most effective synthetic route involves the direct bromination of the corresponding uracil (B121893) skeleton as the final step, often resulting in high yields of over 80%. clockss.org

This method's success is contingent on the directing effects of the substituents already present on the pyridine (B92270) ring. The methoxy group at the 5-position and the nitrile group at the 3-position would govern the regioselectivity of the electrophilic bromination reaction. This approach is advantageous for its atom economy and potentially shorter synthetic sequence.

Strategic Installation of Methoxy and Nitrile Functionalities

A more common and versatile approach involves the strategic, stepwise installation of the required functional groups onto a pre-existing pyridine or bromopyridine core. This allows for greater control over the final structure.

One prominent pathway begins with a suitably substituted pyridine, such as 2-amino-5-methoxypyridine. This starting material can undergo a Sandmeyer-type reaction, where the amino group is converted into a diazonium salt and subsequently displaced by a bromide, to yield 2-bromo-5-methoxypyridine. chemicalbook.cominnospk.com The final step is the introduction of the nitrile group at the 3-position. This can be achieved through various cyanation methods, such as the Rosenmund-von Braun reaction using cuprous cyanide or, more modernly, through palladium-catalyzed cross-coupling reactions. orgsyn.orgelsevierpure.com

An alternative strategy would be to introduce the nitrile group first. Nicotinonitrile itself can be prepared via the dehydration of nicotinamide (B372718). orgsyn.org Subsequent functionalization would then be required, including the introduction of a bromine atom at the 2-position and a methoxy group at the 5-position, a more complex undertaking due to the regiochemical challenges of functionalizing the pyridine ring.

Novel and Emerging Synthetic Strategies for Nicotinonitrile Scaffolds

Recent advancements in organic synthesis have provided novel and highly efficient methods for constructing the core nicotinonitrile structure. These emerging strategies often utilize catalysis to achieve high yields and complexity in a single step.

Transition Metal-Catalyzed Coupling Reactions (e.g., Ru(II)-mediated, Pd-catalyzed)

Transition metal catalysis has become an indispensable tool for forming key carbon-carbon and carbon-nitrogen bonds in heterocyclic synthesis. mdpi.comrsc.org Palladium and ruthenium catalysts are particularly notable for their efficacy in constructing nicotinonitrile frameworks.

Palladium-catalyzed reactions offer several atom-economical routes. One such method is the de novo synthesis of trisubstituted nicotinonitriles from easily prepared homopropargylic or homoallylic alcohols. acs.org This reaction uses a heterogeneous palladium-on-carbon (Pd/C) catalyst and incorporates an alkyl nitrile, which serves as both the solvent and the nitrogen source. acs.org Another advanced technique involves a palladium-catalyzed cascade reaction of arylboronic acids with ketodinitriles, which proceeds under mild, visible-light-irradiated conditions to build the cyanopyridine ring. acs.org Furthermore, palladium catalysis enables the denitrative cyanation of nitroarenes, providing a pathway to aryl nitriles from different starting materials. elsevierpure.com

The table below summarizes key palladium-catalyzed methods for nicotinonitrile synthesis.

Catalyst SystemSubstratesKey Features
Pd/C (10%) Homopropargylic/Homoallylic Alcohols + Alkyl NitrilesHeterogeneous, atom-economical, nitrile acts as solvent and N-source. acs.org
Pd(OAc)₂ / 2,2′-bipyridine Arylboronic Acids + KetodinitrilesVisible-light accelerated, cascade reaction, mild conditions. acs.org
Palladium Catalyst Nitroarenes + AminoacetonitrileDenitrative cyanation, avoids stoichiometric metal waste. elsevierpure.com
Palladium Catalyst / NHC Ligand N-phthaloyl hydrazonesInvolves N-N bond cleavage to form the nitrile group. rsc.orgresearchgate.net

Ruthenium(II) catalysts have also been effectively used, particularly in multicomponent reactions that assemble the pyridine ring from simpler precursors. nih.gov These catalytic systems are valued for their ability to mediate complex transformations efficiently.

Multicomponent Condensation Reactions for Nicotinonitrile Formation

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. nih.gov This strategy allows for the rapid construction of complex molecules like nicotinonitriles from simple, readily available precursors. nih.govresearchgate.net

A widely used MCR for synthesizing highly substituted pyridines involves the one-pot reaction of an aldehyde, malononitrile (B47326), and an ammonium (B1175870) salt, often in the presence of a base catalyst. researchgate.net This approach offers high purity, excellent yields, and a simple workup procedure. researchgate.net The Ugi four-component reaction is another powerful MCR that can be adapted for the synthesis of heterocyclic structures, demonstrating the versatility of this approach in generating molecular diversity. youtube.comthieme-connect.de These reactions are prized for their step- and atom-economy, making them a cornerstone of modern green chemistry. nih.gov

Applications of Nanomagnetic Metal-Organic Frameworks in Nicotinonitrile Synthesis

A significant innovation in the synthesis of nicotinonitriles is the use of nanomagnetic metal-organic frameworks (MOFs) as recyclable, heterogeneous catalysts. nih.govacs.orgnih.govresearchgate.net Specifically, a core-shell catalyst composed of a magnetic iron oxide core and a functionalized aluminum-based MOF shell (Fe₃O₄@MIL-53(Al)-N(CH₂PO₃)₂) has been developed for this purpose. nih.govnih.gov

This nanomagnetic catalyst facilitates a four-component reaction between an aldehyde, an acetophenone (B1666503) derivative, a β-ketonitrile, and ammonium acetate (B1210297) to produce a wide range of nicotinonitrile derivatives. nih.govnih.govresearchgate.net The reaction proceeds through a cooperative vinylogous anomeric-based oxidation (CVABO) mechanism under solvent-free conditions. nih.govnih.govresearchgate.net

The primary advantages of this methodology include:

High Efficiency: The reactions achieve excellent yields, typically between 68% and 90%. nih.govnih.gov

Speed: Reaction times are short, generally ranging from 40 to 60 minutes. nih.gov

Green Conditions: The process is often performed under solvent-free conditions at elevated temperatures (110 °C). nih.govresearchgate.net

Catalyst Reusability: The magnetic nature of the catalyst allows for its easy separation from the reaction mixture using an external magnet, and it can be reused multiple times without significant loss of activity. nih.govacs.orgnih.gov

This novel catalytic system represents a significant step towards more sustainable and efficient chemical manufacturing processes for nicotinonitrile-based compounds. nih.govacs.org

Green Chemistry Principles in Synthetic Route Design

The integration of green chemistry principles into the synthetic design for this compound and its precursors is crucial for developing environmentally benign and economically viable manufacturing processes. nih.gov The core tenets of green chemistry focus on waste prevention, maximizing atom economy, utilizing less hazardous chemical syntheses, designing for energy efficiency, and employing renewable feedstocks and catalytic reagents. nih.govgreenchemistry-toolkit.org

Waste Prevention and Atom Economy: Traditional multi-step syntheses of substituted pyridines often generate significant waste. greenchemistry-toolkit.org Green chemistry emphasizes redesigning synthetic pathways to minimize by-products. For instance, processes that reduce solvent waste are highly favored. An example from the synthesis of sildenafil (B151) citrate (B86180) saw a reduction in the solvent waste to product ratio from 1300 L/kg to 7 L/kg through solvent minimization, recovery, and improved selection. greenchemistry-toolkit.org The concept of atom economy, which measures the efficiency of a reaction in converting reactants to the final product, is a key metric. greenchemistry-toolkit.org Reactions like multicomponent reactions (MCRs) are inherently greener as they often combine several starting materials in a single, highly efficient step, generating minimal waste. rsc.org

Catalysis and Energy Efficiency: Catalytic reagents are preferred over stoichiometric ones as they are used in smaller quantities and can be recycled and reused. nih.gov The development of novel catalysts, such as a sustainable Co(II)-catalyst for pyridine synthesis, showcases a move towards more environmentally friendly production methods. researchgate.net Furthermore, designing processes that operate at ambient temperature and pressure significantly reduces energy consumption and associated environmental and economic impacts. nih.gov For example, the synthesis of 2-amino-4H-benzo[b]pyrans using a nanoparticle-based catalyst can be achieved by grinding at ambient temperature in solvent-free conditions, highlighting a green mechanochemical approach. researchgate.net

Use of Safer Solvents and Chemicals: A significant aspect of green chemistry involves replacing hazardous solvents and reagents with safer alternatives. For instance, supercritical CO2 is being explored as a green solvent in various chemical processes, reducing the reliance on volatile organic compounds. scribd.com In the synthesis of pyridine derivatives, the choice of solvent and reagents is critical. For example, the synthesis of 2-chloro-5-hydroxypyridine (B185701) involves the use of methanol (B129727) and potassium carbonate, followed by extraction with diethyl ether. chemicalbook.com While effective, green chemistry principles would encourage the exploration of less hazardous and more recyclable solvents.

The following table outlines the application of green chemistry principles to the synthesis of precursors for this compound.

Green Chemistry PrincipleApplication in Precursor SynthesisExample
Prevention Designing syntheses to minimize waste generation.Reducing the ratio of solvent waste per kilogram of product by solvent recovery and telescoping steps. greenchemistry-toolkit.org
Atom Economy Maximizing the incorporation of all materials into the final product.Utilizing multicomponent reactions to construct complex molecules like pyridines in a single step. rsc.orgresearchgate.net
Less Hazardous Synthesis Using and generating substances with minimal toxicity.Employing biocatalytic processes, such as using yeast to convert sugars into chemical intermediates. greenchemistry-toolkit.org
Catalysis Using catalytic reagents in small amounts instead of stoichiometric reagents.Synthesis of pyridines using a recyclable Co(II)-catalyst. researchgate.net
Energy Efficiency Conducting reactions at ambient temperature and pressure.Mechanochemical synthesis of pyran analogs by grinding at room temperature. researchgate.net
Use of Renewable Feedstocks Utilizing renewable starting materials.Production of phenols from biomass waste instead of petroleum. greenchemistry-toolkit.org

Challenges and Optimization in Synthetic Scale-Up for this compound Precursors

Scaling up the synthesis of precursors for this compound from laboratory to industrial production presents several challenges, including reaction control, product purity, yield optimization, and process safety.

A significant challenge in many pyridine syntheses is the low yield and the formation of difficult-to-separate by-products. google.comasianpubs.org For example, the chlorination of 2-chloro-5-methylpyridine (B98176) can lead to polychlorinated by-products, necessitating interruption of the reaction before completion and resulting in complex purification processes. google.com Another issue is the high cost and safety concerns associated with certain reagents, such as the use of sodium borohydride (B1222165) in the reduction of 2-chloropyridine-5-carboxylic acid, which liberates hydrogen gas. google.com

Optimization strategies focus on improving reaction efficiency, safety, and cost-effectiveness. One approach is the development of novel synthetic routes that avoid problematic reagents and intermediates. For instance, an alternative method for preparing 2-chloro-5-chloromethyl-pyridine from 2-alkoxy-5-alkoxymethyl-pyridine derivatives using a chlorinating agent offers a more direct pathway. google.com

The use of advanced catalysts and reaction conditions is another key optimization strategy. In the synthesis of 2-amino-5-carboethoxy-4-hydroxypyrimidine, the use of a FeO@SiO2 nanomaterial catalyst was shown to enhance the yield of the cyclization step. asianpubs.org Similarly, modifying reaction conditions, such as temperature and solvent, can significantly impact the outcome of a synthesis. For example, the synthesis of 2-chloro-5-methylpyridine can be achieved by reacting a 2-oxo-5-methyl-5,6-dihalopiperidine with a chlorinating agent like phosphorus oxychloride in a high-boiling solvent at elevated temperatures (80-130°C). epo.org

Continuous flow processing using microchannel reactors is an emerging optimization technique that offers better control over reaction parameters, improved safety, and higher yields compared to traditional batch processes. scispace.com This method has been applied to the continuous preparation of 2-chloro-5-chloromethylpyridine. scispace.com

The table below summarizes common challenges and optimization strategies for the scale-up of key precursors.

PrecursorChallenge in Scale-UpOptimization Strategy
2-Chloro-5-chloromethyl-pyridine Formation of polychlorinated by-products; difficult separation. google.comDevelopment of alternative routes using 2-alkoxy-5-alkoxymethyl-pyridines; use of microchannel reactors for continuous production. google.comscispace.com
2-Chloro-5-methylpyridine Uncontrolled side reactions during chlorination. google.comUtilizing specific chlorinating agents and high-boiling solvents at controlled temperatures. epo.org
2-Amino-5-methoxypyridine Use of high temperatures (150°C) and pressure in a bomb reactor. prepchem.comDeveloping milder reaction conditions and alternative synthetic pathways, such as those starting from 2-chloro-5-nitropyridine. google.com
2-Amino-5-hydroxypyridine Low yields in traditional condensation reactions. asianpubs.orgUse of heterogeneous catalysts like FeO@SiO2 to improve cyclization yields. asianpubs.org
5-Bromo-2-methoxypyridine Nucleophilic aromatic substitution requiring reflux conditions. chemicalbook.comOptimization of reaction time and temperature to maximize yield and minimize by-product formation. chemicalbook.com

Reactivity of the Bromine Substituent at the C-2 Position

The bromine atom at the C-2 position of the pyridine ring in this compound is a key site for functionalization. Its reactivity is influenced by the electron-withdrawing nature of the adjacent ring nitrogen and the nitrile group, making it susceptible to various substitution and coupling reactions.

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction pathway for aryl halides. In this type of reaction, a nucleophile attacks the electron-deficient aromatic ring, leading to the displacement of the halide leaving group. masterorganicchemistry.comkhanacademy.org The reaction proceeds through a two-step addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The stability of this intermediate is enhanced by the presence of electron-withdrawing groups, such as the nitrile and the pyridine nitrogen, which can delocalize the negative charge. masterorganicchemistry.comlibretexts.org

The general mechanism for the SNAr reaction is as follows:

Nucleophilic Attack: A nucleophile adds to the carbon atom bearing the bromine, breaking the aromaticity of the ring and forming a resonance-stabilized carbanion (Meisenheimer complex). libretexts.org

Leaving Group Departure: The aromaticity is restored by the elimination of the bromide ion. libretexts.org

In the context of this compound, the electron-withdrawing nature of the nitrile group and the ring nitrogen activates the C-2 position for nucleophilic attack. This allows for the substitution of the bromine atom by a variety of nucleophiles. For instance, reactions with phenols can lead to the formation of aryloxy-substituted pyridines. A study on the reaction of 5-bromo-1,2,3-triazines with phenols demonstrated a concerted SNAr mechanism, which could also be relevant to similarly substituted pyridines. nih.gov The reactivity of halogens in SNAr reactions can be influenced by their position relative to activating groups. researchgate.net

NucleophileProductReaction Conditions
Phenols2-Aryloxy-5-methoxynicotinonitrilesBasic conditions
Amines2-Amino-5-methoxynicotinonitrilesOften requires a catalyst
Thiols2-Thio-5-methoxynicotinonitrilesBasic conditions

This table presents potential nucleophilic substitution reactions based on general SNAr principles.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the bromine atom of this compound serves as an excellent handle for these transformations. innospk.com

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. researchgate.net It is a versatile method for creating biaryl compounds. The catalytic cycle generally involves oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organoboron species, and reductive elimination to form the new C-C bond and regenerate the catalyst. youtube.com An efficient palladium-catalyzed cross-coupling method for 5-bromo-1,2,3-triazine (B172147) has been developed, highlighting the feasibility of such reactions on similar heterocyclic systems. researchgate.net

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent as the coupling partner for the organic halide, catalyzed by a palladium or nickel complex. youtube.com A key step in the catalytic cycle is the transmetalation of the organozinc compound to the palladium center.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org The reaction is typically carried out under mild conditions with a base. wikipedia.org The Sonogashira coupling has been successfully applied to the diversification of unprotected halotryptophans, demonstrating its utility in complex molecular synthesis. researchgate.net The reactivity of aryl halides in Sonogashira coupling generally follows the order I > Br > Cl. wikipedia.org

Coupling ReactionReagentCatalyst SystemProduct
Suzuki-MiyauraArylboronic acidPd catalyst, Base2-Aryl-5-methoxynicotinonitrile
NegishiArylzinc halidePd or Ni catalyst2-Aryl-5-methoxynicotinonitrile
SonogashiraTerminal alkynePd catalyst, Cu(I) co-catalyst, Base2-Alkynyl-5-methoxynicotinonitrile

This table summarizes common cross-coupling reactions applicable to this compound.

Transformations of the Nitrile Group

The nitrile group (-C≡N) is a versatile functional group that can undergo a variety of transformations, providing access to amines, carboxylic acids, and other functionalities. lumenlearning.com

The reduction of nitriles is a common method for the synthesis of primary amines. wikipedia.org This can be achieved through catalytic hydrogenation or with stoichiometric reducing agents. wikipedia.org

Catalytic Hydrogenation: This is often the most economical method for producing primary amines from nitriles. wikipedia.org Catalysts like Raney nickel, palladium black, or platinum dioxide are commonly used. wikipedia.org However, controlling the reaction conditions is crucial to avoid the formation of secondary and tertiary amines as byproducts. wikipedia.org Selective reduction of a nitrile group in the presence of an ester can be achieved using catalytic hydrogenation with catalysts like H2/Raney Ni, H2/Pt, or H2/Pd. researchgate.net

Stoichiometric Reduction: A variety of chemical reagents can reduce nitriles to amines. These include:

Lithium aluminum hydride (LiAlH₄): A powerful reducing agent that readily converts nitriles to primary amines.

Diborane (B₂H₆): Another effective reagent for nitrile reduction.

Diisopropylaminoborane: In the presence of a catalytic amount of lithium borohydride, this reagent reduces a wide range of nitriles to primary amines in excellent yields. nih.gov Benzonitriles with electron-withdrawing groups are reduced more rapidly than those with electron-donating groups. nih.gov

Borane-tetrahydrofuran complex (BH₃·THF): This reagent can be used for the selective reduction of nitriles. For example, 2-Bromo-5-methoxybenzonitrile has been reduced to 1-(2-Bromo-5-methoxyphenyl)methanamine using a solution of borane (B79455) in tetrahydrofuran. chemicalbook.com

It's important to consider the compatibility of the reducing agent with other functional groups in the molecule. For instance, selective reduction of a nitrile in the presence of an aldehyde is generally not possible with many common reducing agents. organic-chemistry.org

Reducing AgentProductKey Features
Catalytic Hydrogenation (e.g., H₂/Raney Ni)Primary AmineEconomical, but can lead to side products. wikipedia.orgresearchgate.net
Lithium Aluminum Hydride (LiAlH₄)Primary AminePowerful and effective.
Borane-tetrahydrofuran (BH₃·THF)Primary AmineUsed for selective reductions. chemicalbook.com
Diisopropylaminoborane/LiBH₄Primary AmineEffective for a variety of nitriles. nih.gov

This table outlines common methods for the reduction of the nitrile group to a primary amine.

The nitrile group can be hydrolyzed to either a carboxylic acid or an amide, depending on the reaction conditions. lumenlearning.comlibretexts.org

Hydrolysis to Carboxylic Acids: This transformation can be achieved under either acidic or basic aqueous conditions. libretexts.org

Acid-catalyzed hydrolysis: The nitrile is first protonated, which increases its electrophilicity and facilitates the nucleophilic attack of water. The intermediate amide is then further hydrolyzed to the carboxylic acid. libretexts.org

Base-catalyzed hydrolysis: A strong nucleophile like the hydroxide (B78521) ion directly attacks the carbon of the nitrile group. The resulting intermediate is protonated by water to form an imidic acid, which tautomerizes to an amide. Further hydrolysis of the amide yields the carboxylate salt, which upon acidification gives the carboxylic acid. libretexts.org

Conversion to Amides: The hydrolysis of a nitrile can be stopped at the amide stage under carefully controlled conditions. lumenlearning.com This can be achieved through either acid or base catalysis. lumenlearning.com

Other Interconversions: The nitrile group can also be converted to other functional groups, such as aldehydes, through reduction and subsequent hydrolysis. For example, the Stephen aldehyde synthesis uses tin(II) chloride and hydrochloric acid to produce an aldehyde via the hydrolysis of an iminium salt. wikipedia.org Diisobutylaluminium hydride (DIBAL-H) is another reagent that can reduce nitriles to aldehydes. wikipedia.orglibretexts.org

ReactionReagentsProduct
Acid HydrolysisH₃O⁺, heatCarboxylic Acid
Base HydrolysisOH⁻, H₂O, heatCarboxylate (then Carboxylic Acid upon acidification)
Partial HydrolysisH₂O, acid or base (controlled)Amide
Stephen ReductionSnCl₂, HCl, then H₂OAldehyde
DIBAL-H ReductionDIBAL-H, then H₂OAldehyde

This table shows various transformations of the nitrile group.

Reactivity and Chemical Transformations of the Methoxy Group

The methoxy group (-OCH₃) on the pyridine ring is generally stable, but it can undergo specific chemical transformations. A primary reaction involving the methoxy group is O-demethylation, which is the cleavage of the ether bond to form a hydroxyl group. This transformation is particularly relevant in medicinal chemistry, as the methoxy group can be a site of metabolic inactivation. nih.gov

O-Demethylation: The cleavage of aryl methyl ethers can be achieved using various reagents. Common methods include treatment with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI), or with Lewis acids such as boron tribromide (BBr₃). The choice of reagent depends on the presence of other functional groups in the molecule that might be sensitive to the reaction conditions.

ReagentProductConditions
Boron tribromide (BBr₃)2-Bromo-5-hydroxynicotinonitrileTypically in an inert solvent like dichloromethane
Hydrobromic acid (HBr)2-Bromo-5-hydroxynicotinonitrileOften requires elevated temperatures

This table lists common reagents for the demethylation of the methoxy group.

Investigating Reaction Mechanisms and Intermediate Species

The elucidation of reaction mechanisms is fundamental to understanding the reactivity of this compound and optimizing its transformations into more complex molecular architectures. This section explores the experimental and computational approaches that could be employed to investigate the mechanistic details of its reactions. While specific studies on this exact molecule are not extensively documented in publicly available literature, we can infer likely mechanistic pathways based on well-established principles and studies of analogous substituted pyridines.

Experimental Mechanistic Studies of this compound Transformations

Experimental studies are crucial for identifying reaction intermediates and understanding the kinetics of a transformation. For this compound, key transformations would likely include nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr):

The pyridine ring, particularly with an electron-withdrawing nitrile group, is susceptible to nucleophilic attack. The bromine atom at the 2-position is a good leaving group. The methoxy group at the 5-position, being electron-donating, may influence the regioselectivity and rate of substitution.

Experimental approaches to study the SNAr mechanism would involve:

Kinetic Studies: Monitoring the reaction rate's dependence on the concentrations of the substrate and nucleophile can help determine the reaction order. For example, a second-order rate law would be consistent with a bimolecular mechanism.

Intermediate Trapping and Spectroscopic Analysis: Techniques like low-temperature NMR or in-situ IR spectroscopy could be used to detect the formation of Meisenheimer-like intermediates, which are characteristic of the SNAr pathway.

Isotope Labeling Studies: Using isotopically labeled nucleophiles or substrates can help to pinpoint the site of attack and follow the fate of atoms throughout the reaction.

A plausible SNAr mechanism involves the attack of a nucleophile at the carbon bearing the bromine, forming a negatively charged intermediate (a Meisenheimer complex), followed by the expulsion of the bromide ion to restore aromaticity. A concerted SNAr mechanism, where bond formation and bond-breaking occur simultaneously, has also been reported for some highly activated systems like 5-bromo-1,2,3-triazines and could be a possibility for this compound under specific conditions. nih.gov

Transition-Metal-Catalyzed Cross-Coupling Reactions:

This compound is an ideal substrate for various cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The general catalytic cycles for these reactions are well-established.

Suzuki-Miyaura Coupling: This reaction would involve the coupling of this compound with a boronic acid or ester in the presence of a palladium catalyst and a base. Experimental studies would focus on identifying the active catalytic species and intermediates in the catalytic cycle, which generally includes oxidative addition, transmetalation, and reductive elimination. illinois.edu

Buchwald-Hartwig Amination: This involves the formation of a C-N bond by coupling with an amine. The catalytic cycle is similar to other palladium-catalyzed cross-couplings. Practical methods for the Buchwald-Hartwig amination of 2-bromopyridines have been developed, providing a basis for investigating the specific case of this compound. nih.govwikipedia.orgchemspider.comresearchgate.net

The following table summarizes typical experimental conditions for these transformations based on analogous systems.

TransformationReagents and ConditionsMechanistic Notes
Nucleophilic Aromatic Substitution Nucleophile (e.g., NaOMe, R₂NH), Solvent (e.g., DMSO, DMF), HeatTypically proceeds via a bimolecular addition-elimination mechanism (SNAr). The rate is influenced by the nucleophilicity of the attacking species and the stability of the intermediate.
Suzuki-Miyaura Coupling Ar-B(OH)₂, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃, Cs₂CO₃), Solvent (e.g., Toluene, Dioxane), HeatInvolves a catalytic cycle of oxidative addition of the Pd(0) catalyst to the C-Br bond, transmetalation with the boronic acid, and reductive elimination to form the C-C bond and regenerate the catalyst. illinois.edu
Buchwald-Hartwig Amination Amine (R₂NH), Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP, XPhos), Base (e.g., NaOt-Bu), Solvent (e.g., Toluene), HeatThe mechanism involves oxidative addition, formation of a palladium-amido complex, and reductive elimination to form the C-N bond. wikipedia.orgresearchgate.net

Computational Insights into Reaction Pathways and Transition States

Computational chemistry provides a powerful tool to complement experimental studies by mapping out potential energy surfaces, identifying transition states, and calculating reaction barriers. For this compound, density functional theory (DFT) calculations would be a common approach.

Modeling SNAr Reactions:

DFT calculations can be used to:

Locate Transition States: By calculating the potential energy surface, the transition state for the nucleophilic attack and the departure of the leaving group can be located. The energy of this transition state determines the activation energy of the reaction.

Evaluate Substituent Effects: The electronic influence of the methoxy and nitrile groups on the reaction barrier can be quantified, explaining their activating or deactivating effects.

Modeling Cross-Coupling Reactions:

Computational studies of transition-metal-catalyzed reactions are more complex but can provide detailed insights into the catalytic cycle. For a Suzuki-Miyaura or Buchwald-Hartwig reaction involving this compound, computational models could:

Elucidate the Ligand's Role: The effect of different phosphine (B1218219) ligands on the rates of oxidative addition and reductive elimination can be modeled, aiding in the selection of the optimal ligand.

Determine the Rate-Determining Step: By calculating the energy profile of the entire catalytic cycle, the step with the highest energy barrier (the rate-determining step) can be identified.

Predict Regioselectivity: In cases where multiple reaction sites are available, computational models can predict the most likely site of reaction based on the calculated activation energies for each pathway.

The table below outlines the types of computational data that would be generated to understand the reactivity of this compound.

Computational MethodInformation GainedRelevance to this compound
Density Functional Theory (DFT) Reaction energy profiles, transition state geometries and energies, intermediate stabilities.Predicts the feasibility and kinetics of SNAr and cross-coupling reactions. Elucidates the electronic effects of the methoxy and nitrile substituents.
Natural Bond Orbital (NBO) Analysis Atomic charges, orbital interactions.Quantifies the electrophilicity of the carbon attached to the bromine and the nucleophilicity of attacking species.
Quantum Theory of Atoms in Molecules (QTAIM) Bond critical points, electron density distribution.Characterizes the nature of the C-Br bond and its evolution along the reaction coordinate.

2 Bromo 5 Methoxynicotinonitrile As a Key Building Block in Complex Chemical Synthesis

Synthesis of Advanced Heterocyclic Systems Incorporating Pyridine (B92270) Moieties

The structure of 2-bromo-5-methoxynicotinonitrile is well-suited for the construction of fused heterocyclic systems, where additional rings are built onto the pyridine core. The presence of reactive handles—the bromo and cyano groups—in a specific arrangement allows for sequential or one-pot reactions to form complex polycyclic structures.

The general strategy often involves using the bromo group as a leaving group for an initial substitution, followed by a reaction involving the nitrile group to close a new ring. For instance, reactions of similar bromo-nitrile aromatic compounds with N- and O-nucleophiles in the presence of a base can lead to the sequential substitution of the bromine atom and then cyclization involving the nitrile group to yield previously undescribed heterocyclic systems. osi.lv This approach can be applied to synthesize fused systems like pyrazolo[1,5-a]pyrimidines, chromenes, and other related polycyclic aromatic compounds. chebanov.org The development of multicomponent reactions (MCRs) has further expanded the ability to create complex heterocycles from simple building blocks in a single step. rsc.org

The synthesis of fused ring systems can also be achieved through transition-metal-catalyzed "cut-and-sew" reactions, where a four-membered ring ketone reacts with an alkyne or alkene to build a new fused ring. nih.gov While not directly demonstrated with this compound, analogous strategies could potentially be employed by first converting the nitrile group into a suitable reaction partner for such a cycloaddition.

Construction of Poly-Substituted Pyridine Architectures

The development of mild, efficient, and modular methods for the synthesis of substituted pyridines is highly desirable due to their prevalence in biologically active molecules. nih.gov this compound is an excellent starting scaffold for creating pyridines with diverse substitution patterns. The reactivity of the 2-bromo position is a key feature, allowing for the introduction of new substituents through various chemical transformations.

One of the most powerful techniques is the palladium-catalyzed cross-coupling reaction. nbinno.com For example, reacting 2-bromo-pyridines with arylboronic acids (the Suzuki coupling) can introduce new aryl groups at the 2-position. nbinno.com Similarly, nucleophilic substitution reactions with amines, thiols, or alkoxides can replace the bromine atom to yield 2-substituted pyridine derivatives. nbinno.com These reactions provide access to a wide range of functionalized pyridines that would be difficult to synthesize directly. nih.govnih.gov

The following table summarizes general approaches for creating poly-substituted pyridines that are applicable to scaffolds like this compound.

Reaction TypeReagents/CatalystsPosition of SubstitutionResulting Structure
Nucleophilic Aromatic SubstitutionAmines, Thiols, AlkoxidesC2 (replaces Br)2-Amino/Thio/Alkoxy-5-methoxynicotinonitrile
Suzuki CouplingArylboronic acids, Palladium catalystC2 (replaces Br)2-Aryl-5-methoxynicotinonitrile
Grignard ReactionGrignard reagents (e.g., i-PrMgCl), then DMFC5 (replaces Br in analogous dibromopyridines)Introduction of an aldehyde group google.com
Multi-component Reaction (MCR)Aldehydes, β-keto esters, anilines, malononitrile (B47326), SnCl₂ catalystGeneralHighly substituted pyridines researchgate.net

These methods highlight the modularity offered by the this compound core, enabling the systematic construction of complex pyridine architectures with tailored electronic and steric properties. nih.gov

Precursor for the Derivatization of Functional Materials and Specialized Organic Compounds

Substituted pyridines are critical components in a vast range of applications, including pharmaceutical drugs, agrochemicals, and functional materials like nonlinear optical (NLO) materials and chromophores. researchgate.net The ability to selectively functionalize this compound makes it a valuable precursor for these high-value compounds.

The derivatization of this scaffold allows for the synthesis of libraries of compounds for screening purposes. For instance, a related scaffold, 2-chloro-5-bromopyridine, was immobilized on a solid support and then subjected to various reactions to create a library of pyridine-based synthons and chromophores. researchgate.net This same principle is directly applicable to this compound, where the bromo group can be replaced via coupling reactions to introduce diverse functionalities, leading to new materials or biologically active candidates.

The research findings on related substituted pyridines underscore their potential. Many pyridine derivatives exhibit important bioactivities and are used as anticancer and anti-inflammatory agents, herbicides, and plant growth regulators. researchgate.net The specific substitution pattern of this compound, with its electron-donating methoxy (B1213986) group and electron-withdrawing nitrile group, can be fine-tuned to create molecules with specific electronic properties suitable for use as NLO materials or as ligands for metal complexes. researchgate.net

The following table outlines the potential applications of compounds derived from this compound based on the known uses of similar pyridine structures.

Application AreaType of Derived CompoundRelevant Synthetic Step
Pharmaceuticals Substituted aminopyridinesNucleophilic substitution of the bromo group with amines nbinno.comresearchgate.net
Agrochemicals Aryl-substituted pyridinesSuzuki or other cross-coupling reactions nbinno.comresearchgate.net
Functional Materials (e.g., NLO) Pyridine-based chromophoresExtension of conjugation via cross-coupling reactions researchgate.net
Ligand Synthesis Bipyridine and terpyridine analoguesCoupling reactions to form linked pyridine rings researchgate.net

Advanced Computational Chemistry Investigations of 2 Bromo 5 Methoxynicotinonitrile

Electronic Structure and Molecular Orbital Analysis

This section would have delved into the quantum mechanical properties of a single molecule of 2-Bromo-5-methoxynicotinonitrile.

Density Functional Theory (DFT) Calculations for Ground State PropertiesDensity Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. For this compound, DFT calculations would be performed to determine its most stable three-dimensional arrangement, known as the optimized geometry.

This analysis would typically yield data on:

Bond Lengths: The distances between the atoms (e.g., C-Br, C-N, C-O, C-C).

Bond Angles: The angles formed between adjacent chemical bonds.

These calculated values would be compared with experimental data if a crystal structure had been determined via X-ray diffraction, providing a measure of the accuracy of the computational model.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Their Implications for ReactivityFrontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These orbitals are critical in predicting a molecule's chemical behavior.

A computational study would provide:

Visualization of Orbitals: Images showing the 3D distribution of the HOMO and LUMO across the molecule. The HOMO is where the molecule is most likely to donate electrons, while the LUMO is where it is most likely to accept them.

Energy Levels: The energies of the HOMO and LUMO would be calculated.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates the molecule is more prone to chemical reactions.

This information would allow for predictions about how this compound might interact with other reagents in chemical reactions.

Intermolecular Interactions and Crystal Packing Studies

This section would shift focus from a single molecule to how multiple molecules of this compound interact with each other in the solid state to form a crystal.

Hirshfeld Surface Analysis and Quantitative Contributions to Crystal PackingHirshfeld surface analysis is a powerful graphical method used to visualize and quantify intermolecular interactions within a crystal. Based on the electron distribution, a surface is generated around the molecule.

The analysis would produce:

d_norm Maps: These are color-coded maps of the Hirshfeld surface. Red spots typically indicate close intermolecular contacts like hydrogen bonds, while blue regions represent weaker or longer-range interactions.

2D Fingerprint Plots: These plots summarize all the intermolecular contacts, providing quantitative percentages for each type of interaction (e.g., H···H, C···H, Br···H). This allows researchers to understand which forces are most significant in holding the crystal together.

Computational Elucidation of Non-Covalent Interactions and Supramolecular AssemblyBuilding on Hirshfeld analysis, this subsection would further detail the specific non-covalent interactions responsible for the formation of the compound's supramolecular structure. These weak forces include:

Hydrogen Bonds

Halogen Bonds (involving the bromine atom)

π-π Stacking (interactions between the pyridine (B92270) rings)

van der Waals Forces

Computational tools like Quantum Theory of Atoms-in-Molecules (QTAIM) or Non-Covalent Interaction (NCI) plots could be used to characterize the strength and nature of these bonds, explaining how they guide the molecules to assemble into a specific crystal lattice.

Conceptual Density Functional Theory (CDFT) for Reactivity Prediction and Descriptors

Conceptual DFT provides a framework to quantify chemical concepts like electronegativity and hardness using derivatives of the electronic energy. This allows for a more quantitative prediction of reactivity.

A CDFT study on this compound would involve calculating various "reactivity descriptors," such as:

Chemical Potential: Related to the molecule's tendency to lose or gain electrons.

Global Hardness and Softness: Measures of the molecule's resistance to change in its electron distribution.

Electrophilicity Index: A measure of a molecule's ability to act as an electrophile (an electron acceptor).

Fukui Functions: These functions identify the specific atoms within the molecule that are most susceptible to nucleophilic or electrophilic attack.

These descriptors would provide a detailed map of the molecule's reactivity, pinpointing the likely sites for chemical reactions.

Emerging Applications in Advanced Materials Science

Photophysical Properties and Applications as Fluorescent and Luminescent Materials

While specific photophysical data for 2-Bromo-5-methoxynicotinonitrile is not extensively documented in dedicated studies, the broader class of nicotinonitrile derivatives is recognized for its valuable fluorescent and luminescent properties. researchgate.netresearchgate.net These characteristics are foundational for their use in developing optical sensors, imaging agents, and organic light-emitting diodes (OLEDs). manipal.edu

The fluorescence in these molecules often arises from intramolecular charge transfer (ICT) phenomena. manipal.edu The presence of both electron-donating (methoxy) and electron-withdrawing (bromo, cyano) groups on the pyridine (B92270) ring of this compound suggests a strong potential for ICT, which is a key mechanism for fluorescence. The emission properties can be tuned by altering the substituents on the pyridine ring. researchgate.net For instance, studies on other substituted pyridine carbonitrile derivatives show that emission can range from the blue to the red part of the spectrum. researchgate.netmanipal.edu

A study on novel nicotinonitrile-based chromophores demonstrated that derivatives can exhibit solid-phase fluorescence from blue to red depending on the aryl substituents. researchgate.net Another investigation into cyanopyridine derivatives of chalcones highlighted their significant fluorescence in both solution and solid states, making them suitable for optoelectronic applications. manipal.edu These molecules displayed absorption bands due to π-π* and n-π* transitions and showed broad, high-intensity solid-state emission with good quantum efficiency. manipal.edu

Furthermore, new series of cyanopyridone-based materials have been synthesized and shown to exhibit strong blue emission with high quantum yields. nih.gov The photophysical properties of such compounds are influenced by solvent polarity, with absorption bands showing a red shift as solvent polarity increases. nih.gov

Table 1: Photophysical Properties of Related Nicotinonitrile and Cyanopyridine Derivatives

Compound ClassAbsorption λmax (nm)Emission λmax (nm)Quantum Yield (Φf)Key Findings
Cyanopyridone Derivatives nih.gov~370~466 (blue)~0.62Strong absorption and blue emission; solvatochromic effects observed.
Chalcone-based Cyanopyridine Derivatives manipal.edu265-309 (π-π), 323-379 (n-π)385-487 (blue to bluish-green)GoodBroad and high solid-state emission suitable for OLEDs.
Bicarbazole-Cyanopyridine Hosts rsc.org337-378386-488N/AHigh triplet energy levels suitable for hosting phosphorescent emitters.
Nicotinonitrile Derivative 'CZN' researchgate.net352 (in cyclohexane)426 (blue, in cyclohexane)4.6% (EQE in non-doped OLED)Multifunctional material, serving as a blue emitter and a host for phosphors.

This table is illustrative and compiles data from studies on various derivatives to indicate the potential of the nicotinonitrile scaffold.

Development of Liquid Crystalline Materials and Their Mesophase Behavior

The rigid, rod-like structure inherent to many pyridine derivatives, combined with the strong dipole moment of the cyano group, makes the nicotinonitrile framework a promising building block for liquid crystalline materials. tcichemicals.com Liquid crystals (LCs) are states of matter that exhibit properties between those of conventional liquids and solid crystals, and their molecular arrangement can be controlled by external stimuli like electric fields. tcichemicals.com

While direct synthesis of liquid crystals from this compound is not prominently reported, the structural features of the molecule are highly relevant. The development of mesophases (the distinct ordered phases of LCs) is highly dependent on molecular structure, including the central core, terminal groups, and any lateral substituents. rsc.orgmdpi.com The methoxy (B1213986) group in this compound can act as a terminal group, while the bromine atom would serve as a lateral substituent, which can influence the packing and stability of the mesophase. nih.gov

Research on related structures provides insight:

Cyanopyridone-based systems have been shown to form hexagonal columnar phases, a type of mesophase, due to hydrogen bonding and molecular dimerization. nih.gov

Schiff base derivatives containing ester linkages are a well-studied class of LCs where nematic and smectic phases are commonly observed. The stability and range of these phases are dictated by the length of terminal alkoxy chains. rsc.org

The introduction of a lateral fluoro group in some LC structures has been shown to significantly affect mesophase behavior, indicating that the lateral bromo- group in this compound would likewise have a strong influence on its potential mesomorphic properties. nih.gov

The design of liquid crystalline materials often involves creating molecules with a specific calamitic (rod-like) or discotic (disc-like) shape. tcichemicals.com this compound could be functionalized to create such larger, mesogenic molecules. For example, it could be incorporated as the terminal polar group in a larger molecular structure designed to exhibit liquid crystalline behavior.

Integration into Organic Electronic Devices (e.g., OLEDs, OFETs, Organic Photovoltaics)

The field of organic electronics utilizes carbon-based molecules and polymers to create electronic devices on flexible substrates, offering potential advantages in cost and manufacturing. researchgate.netsigmaaldrich.com Pyridine and its derivatives are key components in this field, particularly as electron-transporting materials (ETMs) in devices like Organic Light-Emitting Diodes (OLEDs) and as components in organic solar cells. rsc.org

The electron-deficient nature of the pyridine ring, enhanced by the electron-withdrawing cyano group, makes nicotinonitrile derivatives excellent candidates for ETMs. rsc.org The bromine atom further enhances this electron-withdrawing character.

Organic Light-Emitting Diodes (OLEDs): In OLEDs, materials based on nicotinonitrile can serve multiple roles. A novel nicotinonitrile derivative, CZN, has been developed as a multifunctional blue fluorescent emitter and a host material for phosphorescent dopants, achieving a high external quantum efficiency (EQE) of 4.6% in a non-doped blue OLED. researchgate.net Bipolar host materials based on bicarbazole and cyanopyridine have been successfully used for green and blue phosphorescent OLEDs, with some devices showing high EQEs of up to 22.6%. rsc.org The high triplet energy of these materials is crucial for efficiently hosting phosphorescent emitters. researchgate.net

Organic Field-Effect Transistors (OFETs): While specific OFET applications of this compound are not detailed, the charge-transporting properties of pyridine derivatives are fundamental to their potential use in OFETs. The ability to function as an n-type (electron-transporting) semiconductor is a key requirement.

Organic Photovoltaics (OPVs): In OPVs, materials must efficiently absorb light and separate charge. Cyanopyridinone-capped molecules have been synthesized and used as non-fullerene acceptors in organic solar cells. rsc.org The strong electron-withdrawing nature of the cyanopyridinone group enhances intramolecular charge transfer, broadening the light absorption spectrum of the material. rsc.org Devices using these materials have achieved power conversion efficiencies (PCEs) of up to 2.94% after optimization. rsc.org The donor-acceptor architecture is crucial in modern organic electronics, and the substituted nicotinonitrile core is well-suited to act as the acceptor component. rsc.org

Table 2: Performance of Related Pyridine Derivatives in Organic Electronic Devices

Device TypeMaterial ClassRolePerformance MetricValue
OLED researchgate.netNicotinonitrile Derivative (CZN)Blue EmitterExternal Quantum Efficiency (EQE)4.6%
OLED rsc.orgBicarbazole-Cyanopyridine (o-CNPyBCz)Host for Green PhosphorExternal Quantum Efficiency (EQE)22.6%
OPV rsc.orgCyanopyridinone-capped Derivative (A2)Non-fullerene AcceptorPower Conversion Efficiency (PCE)2.94%

This table summarizes performance data from studies on related derivatives to illustrate the potential of the nicotinonitrile platform.

Material Protection Applications, such as Corrosion Inhibition: Principles and Mechanisms

Pyridine and its derivatives are well-established as effective corrosion inhibitors for various metals and alloys, particularly for steel in acidic environments. researchgate.netemerald.com Their protective action stems from their ability to adsorb onto the metal surface, forming a barrier that isolates the metal from the corrosive medium. researchgate.netmdpi.com

The inhibition mechanism involves several key interactions:

Adsorption: The nitrogen atom in the pyridine ring possesses a lone pair of electrons, which can coordinate with vacant d-orbitals of metal atoms on the surface. researchgate.net The π-electrons of the aromatic ring also contribute to the adsorption process. researchgate.net

Protective Film Formation: The adsorbed molecules form a thin, often hydrophobic, film on the metal surface. researchgate.net This film acts as a physical barrier, impeding both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions that constitute the corrosion process. ijcsi.pro This classifies many pyridine derivatives as mixed-type inhibitors. researchgate.net

Influence of Substituents: The efficiency of a pyridine-based inhibitor is highly dependent on its substituents.

Electron-donating groups (like the methoxy group in this compound) can increase the electron density on the pyridine ring, strengthening the bond with the metal surface and enhancing inhibition efficiency. researchgate.net

Heteroatoms (like N, O, S) and π-systems within the molecule facilitate strong adsorption. mdpi.com this compound contains a nitrogen heteroatom, an oxygen atom in the methoxy group, and the π-system of the pyridine ring.

The adsorption process generally follows an adsorption isotherm model, most commonly the Langmuir adsorption isotherm , which describes the formation of a monolayer of the inhibitor on the metal surface. researchgate.netresearchgate.net

While studies specifically on this compound are scarce, research on related compounds demonstrates the principle. For example, certain pyridine derivatives have achieved inhibition efficiencies as high as 96.2% for mild steel in 1M HCl. researchgate.net The presence of multiple functional groups (N-heterocycle, methoxy, bromo, cyano) in this compound suggests it has the necessary structural features to be an effective corrosion inhibitor through a combination of physical and chemical adsorption mechanisms. researchgate.net

Conclusion and Future Research Perspectives

Summary of Current Research Landscape and Key Achievements in 2-Bromo-5-methoxynicotinonitrile Chemistry

The exploration of this compound has primarily centered on its utility as a versatile building block in organic synthesis. The current research landscape reveals that this compound is a valuable intermediate, particularly in the preparation of more complex heterocyclic structures. Its significance is underscored by its application in the synthesis of derivatives with potential biological activities.

Key achievements in the chemistry of this compound and its precursors include the development of synthetic routes to functionalized nicotinonitriles. While specific high-yield syntheses for this compound are not extensively detailed in publicly available literature, general methods for the synthesis of substituted nicotinonitriles are well-established. These often involve the cyclization of chalcone (B49325) derivatives with malononitrile (B47326) or the dehydration of the corresponding nicotinamide (B372718). researchgate.netorgsyn.org For instance, the synthesis of nicotinonitrile from nicotinamide can be achieved using phosphorus pentoxide. orgsyn.org The bromination of methoxy-substituted pyridines is also a known transformation, providing a likely route to this specific compound. chemicalbook.com

The primary achievement lies in the successful incorporation of the this compound scaffold into larger molecules through cross-coupling reactions. The bromine atom at the 2-position and the nitrile group offer orthogonal reactivity, allowing for sequential functionalization. This has been instrumental in the synthesis of various substituted pyridines, which are core structures in many pharmaceutical agents. The methoxy (B1213986) group at the 5-position also influences the electronic properties of the pyridine (B92270) ring, modulating its reactivity and the biological activity of its derivatives.

Unexplored Reactivity and Synthetic Opportunities for Structural Diversification

Despite its utility, the full reactive potential of this compound remains largely unexplored. The bromine atom at the 2-position is a prime handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. While its use in Suzuki-Miyaura protocols with arylboronic acids has been noted for analogous bromonaphthoquinones, a systematic investigation into the scope and limitations of these reactions with this compound is warranted. researchgate.net This would open avenues for the synthesis of a diverse library of 2-aryl, 2-alkenyl, and 2-amino-5-methoxynicotinonitriles.

The nitrile group at the 3-position presents another site for chemical manipulation. It can be hydrolyzed to the corresponding carboxylic acid or amide, reduced to an aminomethyl group, or used in cycloaddition reactions to form various heterocyclic rings. The development of selective transformations of the nitrile group in the presence of the bromo and methoxy functionalities would significantly enhance the synthetic utility of this compound.

Furthermore, the methoxy group at the 5-position could be a target for demethylation to the corresponding 5-hydroxynicotinonitrile, which could then be used for further derivatization, such as etherification or esterification. The interplay between the electronic effects of the bromo, methoxy, and nitrile substituents on the reactivity of the pyridine ring itself also merits deeper investigation.

Potential for Novel Material Design and Performance Enhancement

The application of this compound in materials science is an area with considerable untapped potential. Nicotinonitrile derivatives have been investigated as nonlinear optical (NLO) materials and as corrosion inhibitors. researchgate.netresearchgate.net The presence of a π-conjugated system in nicotinonitrile derivatives is a key feature for NLO properties. researchgate.net The specific electronic properties conferred by the bromo and methoxy substituents in this compound could lead to the development of novel organic materials with tailored optical or electronic characteristics.

For example, polymers incorporating the this compound unit could be synthesized and their properties evaluated for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The bromine atom provides a convenient point for polymerization or for post-polymerization modification.

In the realm of corrosion inhibition, studies on other substituted nicotinonitriles have shown promising results. researchgate.net The nitrogen atom of the pyridine ring and the nitrile group can coordinate with metal surfaces, forming a protective layer. The methoxy group in this compound could further enhance this interaction through additional coordination sites or by influencing the electronic density of the molecule. Systematic studies on the corrosion inhibition efficiency of this specific compound on various metals and alloys are needed to explore this potential.

Interdisciplinary Research Opportunities and Future Directions in Chemical Science

The future of this compound chemistry lies in its integration with other scientific disciplines. In medicinal chemistry, this compound can serve as a starting point for the design and synthesis of novel drug candidates. Nicotinonitrile derivatives have shown a wide range of biological activities, including as kinase inhibitors, anti-inflammatory agents, and antimicrobial compounds. ekb.eg The structural features of this compound make it an attractive scaffold for targeting specific biological pathways. Collaborative efforts between synthetic chemists and biologists will be crucial to fully exploit this potential.

From a chemical science perspective, future research should focus on developing more efficient and sustainable synthetic methods for this compound and its derivatives. This includes exploring one-pot, multi-component reactions and utilizing green chemistry principles to minimize waste and energy consumption. researchgate.net

Furthermore, computational studies, such as Density Functional Theory (DFT) calculations, could be employed to predict the reactivity, spectroscopic properties, and potential applications of this compound and its derivatives. This would provide valuable insights to guide experimental work and accelerate the discovery of new functionalities. The combination of experimental synthesis, biological evaluation, and computational modeling will undoubtedly open new frontiers for this versatile chemical compound.

Q & A

Basic: What synthetic methodologies are commonly employed for preparing 2-Bromo-5-methoxynicotinonitrile?

Answer:
The synthesis typically involves bromination of a pre-functionalized nicotinonitrile precursor. A standard route includes:

  • Bromination : Using reagents like N-bromosuccinimide (NBS) or bromine in solvents such as acetonitrile or dichloromethane under controlled temperatures (0–25°C). The methoxy group directs bromine substitution to the 5-position via electronic effects .
  • Purification : Column chromatography or recrystallization is used to isolate the product. Yields range from 60–85% depending on reaction optimization .

Basic: What spectroscopic techniques are used to characterize this compound?

Answer:
Key characterization methods include:

  • NMR Spectroscopy : 1^1H NMR confirms substitution patterns (e.g., δ 3.9 ppm for methoxy protons, δ 8.4 ppm for aromatic protons adjacent to bromine). 13^{13}C NMR identifies nitrile (~115 ppm) and brominated carbons .
  • Mass Spectrometry (MS) : Molecular ion peaks at m/z 227/229 (1:1 ratio for 79^{79}Br/81^{81}Br) confirm molecular weight. Fragmentation patterns validate the core structure .
  • X-ray Crystallography : Resolves spatial arrangement of substituents on the pyridine ring, critical for confirming regioselectivity .

Advanced: How can researchers optimize bromination conditions to enhance yield and purity?

Answer:
Optimization strategies include:

  • Catalyst Screening : Lewis acids like FeCl3_3 improve bromine activation, reducing side reactions .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, favoring monobromination over dibromination .
  • Temperature Control : Lower temperatures (0–5°C) minimize thermal decomposition. Real-time monitoring via HPLC ensures reaction progression .

Advanced: How should researchers address discrepancies in spectral data during structural elucidation?

Answer:
Contradictory data (e.g., unexpected 1^1H NMR splitting) requires:

  • Cross-Validation : Compare with computational predictions (DFT calculations for chemical shifts) or literature analogs .
  • Isotopic Labeling : Use 15^{15}N-labeled nitrile groups to resolve overlapping signals in complex spectra .
  • Crystallographic Backup : Single-crystal X-ray analysis resolves ambiguities in substitution patterns .

Basic: What are the primary research applications of this compound?

Answer:
The compound serves as:

  • Pharmaceutical Intermediate : Aryl halide moiety enables Suzuki-Miyaura couplings to generate bioactive molecules (e.g., kinase inhibitors) .
  • Material Science Precursor : Nitrile and methoxy groups facilitate polymerization or coordination chemistry for functional materials .

Advanced: What computational tools predict reactivity in derivatives of this compound?

Answer:

  • Retrosynthesis AI : Tools like Pistachio or Reaxys suggest feasible routes for modifying the bromine or methoxy groups .
  • DFT Calculations : Predict regioselectivity in nucleophilic substitution reactions (e.g., methoxy vs. bromine substitution) .
  • Docking Studies : Model interactions with biological targets (e.g., enzyme active sites) to prioritize derivatives for synthesis .

Basic: What safety precautions are critical when handling this compound?

Answer:

  • Toxicity : Moderate acute toxicity (LD50_{50} > 500 mg/kg in rats). Use PPE (gloves, goggles) to avoid inhalation or dermal contact .
  • Waste Disposal : Halogenated waste must be neutralized with sodium thiosulfate before disposal .

Advanced: How can researchers validate synthetic by-products or impurities in this compound?

Answer:

  • LC-MS/MS : Identifies trace impurities (e.g., debrominated by-products) with detection limits < 0.1% .
  • Stability Studies : Monitor degradation under varying pH/temperature to identify labile functional groups (e.g., nitrile hydrolysis) .

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2-Bromo-5-methoxynicotinonitrile
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2-Bromo-5-methoxynicotinonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.